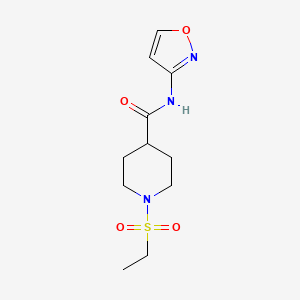![molecular formula C12H14N2O3S B5556595 methyl 5-methyl-4-oxo-3-propyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5556595.png)
methyl 5-methyl-4-oxo-3-propyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound belongs to a class of chemicals known for their potential in various applications due to their unique molecular structures. These molecules are derived from pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. One of the key features of these compounds is their complex synthesis and the variety of reactions they undergo, which make them a subject of interest in chemical research.
Synthesis Analysis
The synthesis of compounds related to methyl 5-methyl-4-oxo-3-propyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate involves cyclocondensation reactions, notably the Atwal-Biginelli reaction. This method allows the synthesis of a wide range of dihydropyrimidine derivatives. For example, Nishimura et al. (2011) described the synthesis of novel 1,4-dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylic acid esters using this cyclocondensation, highlighting the method's utility in expanding molecular diversity (Nishimura et al., 2011).
Molecular Structure Analysis
The molecular structure of these compounds has been studied using various spectroscopic techniques. For instance, the structure of related dihydropyrimidine products was determined unambiguously by 1H-NMR spectroscopy and nuclear Overhauser enhancement spectroscopy (NOESY) experiments. These studies provide insight into the structural characteristics of dihydropyrimidines and their tautomeric forms, essential for understanding their chemical behavior (Nishimura et al., 2011).
Chemical Reactions and Properties
These compounds undergo a variety of chemical reactions, including Suzuki coupling reactions to introduce different substituents into the thieno[2,3-d]pyrimidine ring. For example, Krolenko et al. (2019) explored the Suzuki reaction of ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate with potassium allyltrifluoroborate, highlighting the versatility of these compounds in chemical synthesis (Krolenko et al., 2019).
Scientific Research Applications
Synthesis and Reactions
- Methyl 5-methyl-4-oxo-3-propyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate is utilized in various synthesis and reaction studies. One example is its use in the synthesis of pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines, achieved by condensation with different dielectrophiles (Kappe & Roschger, 1989). Additionally, it facilitates the formation of indeno[1,2-d]pyrimidines through intramolecular Friedl-Crafts acylation (Clark & Hitiris, 1984).
Antimicrobial Activity
- This compound has been studied for its antimicrobial properties. For instance, derivatives of this compound, such as 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides, exhibited significant antimicrobial activity, outperforming reference drugs against certain strains like Proteus vulgaris and Pseudomonas aeruginosa (Kolisnyk et al., 2015).
Novel Compound Synthesis
- Research has also focused on synthesizing novel compounds using this chemical as a precursor. For example, pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems have been synthesized, expanding the molecular diversity of pyrimidine derivatives (Bakhite et al., 2005).
Methodological Innovations
- Innovative methods for preparing esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids have been developed using this compound. Such methods are critical for the synthesis of various substituted thieno[2,3-d]pyrimidines (Santilli et al., 1971).
Antifungal Properties
- Studies have also explored the antifungal properties of thieno[2,3-d]pyrimidine derivatives. For example, 4-alkylamino- and 4-arylaminothieno[2,3-d]pyrimidines exhibited preventive effects against Rice blast, Sheath blight, and Cucumber powdery mildew (Konno et al., 1989).
properties
IUPAC Name |
methyl 5-methyl-4-oxo-3-propylthieno[2,3-d]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S/c1-4-5-14-6-13-10-8(11(14)15)7(2)9(18-10)12(16)17-3/h6H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXZVEMXRKDYMPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NC2=C(C1=O)C(=C(S2)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5556529.png)
![2-(5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-ethylacetamide](/img/structure/B5556539.png)
![1-{2-[4-(4-methylphenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-2-azepanone](/img/structure/B5556541.png)
![2-[1-(1,3-benzothiazol-5-yl)-1H-imidazol-2-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5556545.png)
![N-[4-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-2-pyridin-3-ylacetamide](/img/structure/B5556550.png)
![2-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}phthalazin-1(2H)-one](/img/structure/B5556561.png)

![4-[4-(2-fluorophenoxy)-6-methyl-2-pyrimidinyl]morpholine](/img/structure/B5556574.png)
![4-[(dimethylamino)sulfonyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-thiophenecarboxamide](/img/structure/B5556580.png)

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-3,5-dimethoxybenzamide](/img/structure/B5556612.png)
![2-cyclopentyl-8-[(3-methyl-1H-1,2,4-triazol-5-yl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5556613.png)
